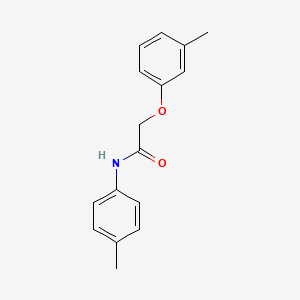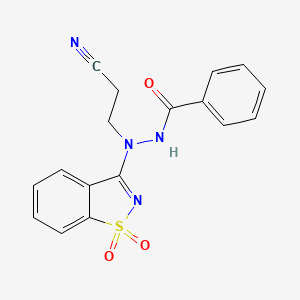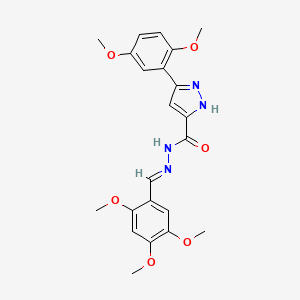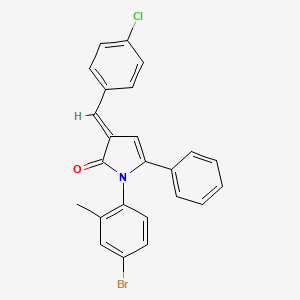![molecular formula C10H10N4O2 B11696258 2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one CAS No. 90916-79-3](/img/structure/B11696258.png)
2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-4-metil-1H-pirimidin-2-il[(furan-2-ilmetilideno)hidracina] es un compuesto heterocíclico que presenta tanto anillos de furano como de pirimidina. Este compuesto es de interés debido a sus posibles actividades biológicas y aplicaciones en varios campos de la investigación científica.
Métodos De Preparación
La síntesis de 6-oxo-4-metil-1H-pirimidin-2-il[(furan-2-ilmetilideno)hidracina] normalmente implica la reacción de furano-2-carbaldehído con derivados de hidracina en condiciones específicas. Un método común implica la condensación de furano-2-carbaldehído con 4-metil-1H-pirimidin-6-ona hidrazona en presencia de un catalizador ácido . La reacción se lleva a cabo generalmente a temperaturas elevadas para facilitar la formación del producto deseado.
Análisis De Reacciones Químicas
6-oxo-4-metil-1H-pirimidin-2-il[(furan-2-ilmetilideno)hidracina] puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que da lugar a la formación de derivados reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los nucleófilos sustituyen grupos funcionales específicos dentro de la molécula.
Aplicaciones Científicas De Investigación
6-oxo-4-metil-1H-pirimidin-2-il[(furan-2-ilmetilideno)hidracina] tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente anticancerígeno debido a su capacidad para interactuar con objetivos moleculares específicos.
Industria: Las propiedades químicas únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-oxo-4-metil-1H-pirimidin-2-il[(furan-2-ilmetilideno)hidracina] implica su interacción con objetivos moleculares específicos dentro de las células. Puede inhibir la actividad de ciertas enzimas o interferir con los procesos celulares, lo que lleva a sus efectos biológicos observados. Las vías y los objetivos exactos aún están bajo investigación, pero su capacidad para formar complejos estables con biomoléculas es un factor clave en su actividad .
Comparación Con Compuestos Similares
6-oxo-4-metil-1H-pirimidin-2-il[(furan-2-ilmetilideno)hidracina] se puede comparar con otros compuestos similares, como:
2-[2-(furan-2-ilmetilideno)hidracina]metil]pentanodinitrilo: Este compuesto también presenta un anillo de furano y exhibe actividades biológicas similares.
4-[2-((5-Arilfuran-2-il)metilideno)hidracina]benzonitrilo: Otro derivado de furano con posibles propiedades antimicrobianas.
La singularidad de 6-oxo-4-metil-1H-pirimidin-2-il[(furan-2-ilmetilideno)hidracina] reside en su combinación específica de anillos de furano y pirimidina, lo que contribuye a sus propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
90916-79-3 |
|---|---|
Fórmula molecular |
C10H10N4O2 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H10N4O2/c1-7-5-9(15)13-10(12-7)14-11-6-8-3-2-4-16-8/h2-6H,1H3,(H2,12,13,14,15) |
Clave InChI |
YZMFOBBCRBZZMU-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=O)NC(=N1)N/N=C\C2=CC=CO2 |
SMILES canónico |
CC1=CC(=O)NC(=N1)NN=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696178.png)
![(4Z)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696184.png)

![ethyl 2-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11696199.png)


![2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B11696219.png)
![(2Z,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11696222.png)
![ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate](/img/structure/B11696223.png)
![N-[(E)-(4-bromophenyl)methylidene]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11696235.png)

![2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid](/img/structure/B11696251.png)
![N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide](/img/structure/B11696271.png)

